

inter-laboratory comparison of 2,4,6-Trifluorobenzonitrile characterization data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trifluorobenzonitrile**

Cat. No.: **B012505**

[Get Quote](#)

A Comparative Guide to the Characterization of 2,4,6-Trifluorobenzonitrile

This guide provides a comparative analysis of publicly available characterization data for **2,4,6-Trifluorobenzonitrile** (CAS RN: 96606-37-0), a key fluorinated building block in pharmaceutical and materials science research.^{[1][2]} The data has been compiled from various chemical suppliers and databases, offering researchers, scientists, and drug development professionals a comprehensive overview of its key physicochemical and spectroscopic properties. This document aims to serve as a valuable resource for evaluating material from different sources and for establishing standardized analytical protocols.

Physicochemical Properties

The following table summarizes the reported physicochemical properties of **2,4,6-Trifluorobenzonitrile** from multiple sources. These parameters are fundamental for confirming the identity and purity of the compound.

Property	Reported Value	Source
Molecular Formula	C ₇ H ₂ F ₃ N	Chem-Impex[2], Sigma-Aldrich
Molecular Weight	157.09 g/mol	PubChem[3], Sigma-Aldrich
157.1 g/mol	Chem-Impex[2]	
157.093 g/mol	ECHEMI[1]	
157.094 g/mol	Aromsyn Co.,Ltd.[4]	
Melting Point	57-61 °C	ECHEMI[1][5]
58 - 61 °C	Chem-Impex[2]	
59-63 °C (lit.)	Sigma-Aldrich	
Boiling Point	92 °C	ECHEMI[5]
166.5±35.0 °C at 760 mmHg	ECHEMI[1]	
179 °C	Chem-Impex[2]	
Density	1.4±0.1 g/cm ³	ECHEMI[1]
Refractive Index	1.464	ECHEMI[1][5]
Purity	≥98.0%	ECHEMI[1]
≥ 98% (GC)	Chem-Impex[2]	
97%	Sigma-Aldrich	
> 98%	Aromsyn Co.,Ltd.[4]	
>98.0%(GC)	TCI AMERICA	
Appearance	White Solid	ECHEMI[5]
White to off-white crystalline powder	ECHEMI[1]	
Poudre blanche à presque blanche à cristal (White to almost white powder to crystal)	Chem-Impex[2]	

White to Almost white powder
to crystal

TCI AMERICA

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2,4,6-Trifluorobenzonitrile**. The following data has been aggregated from public databases.

Infrared (IR) Spectroscopy

Technique	Source of Spectrum	Instrument
ATR-IR	Bio-Rad Laboratories, Inc.	Bruker Tensor 27 FT-IR
FTIR (Film - Dichloromethane)	Bio-Rad Laboratories, Inc.	Bruker Tensor 27 FT-IR

Note: Specific peak assignments were not available in the searched literature. General characteristic IR absorptions for nitriles (C≡N stretch) are expected in the range of 2260–2210 cm^{-1} and for aromatic C-H stretch between 3100-3000 cm^{-1} .[\[6\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique	Source of Spectrum	Instrument
^{19}F NMR	Wiley-VCH GmbH	Varian A56/60A

Note: Detailed chemical shifts and coupling constants for ^1H NMR and ^{13}C NMR of **2,4,6-Trifluorobenzonitrile** were not explicitly found in the search results. However, related fluorinated benzonitrile spectra are available for comparison.[\[8\]](#)

Mass Spectrometry

High-resolution mass spectrometry is a key technique for confirming the elemental composition of a compound. While specific inter-laboratory comparison data for **2,4,6-Trifluorobenzonitrile** was not found, the general methodology is outlined below.

Experimental Protocols

The following are generalized protocols for the characterization of **2,4,6-Trifluorobenzonitrile**, based on standard analytical techniques.

Gas Chromatography (GC)

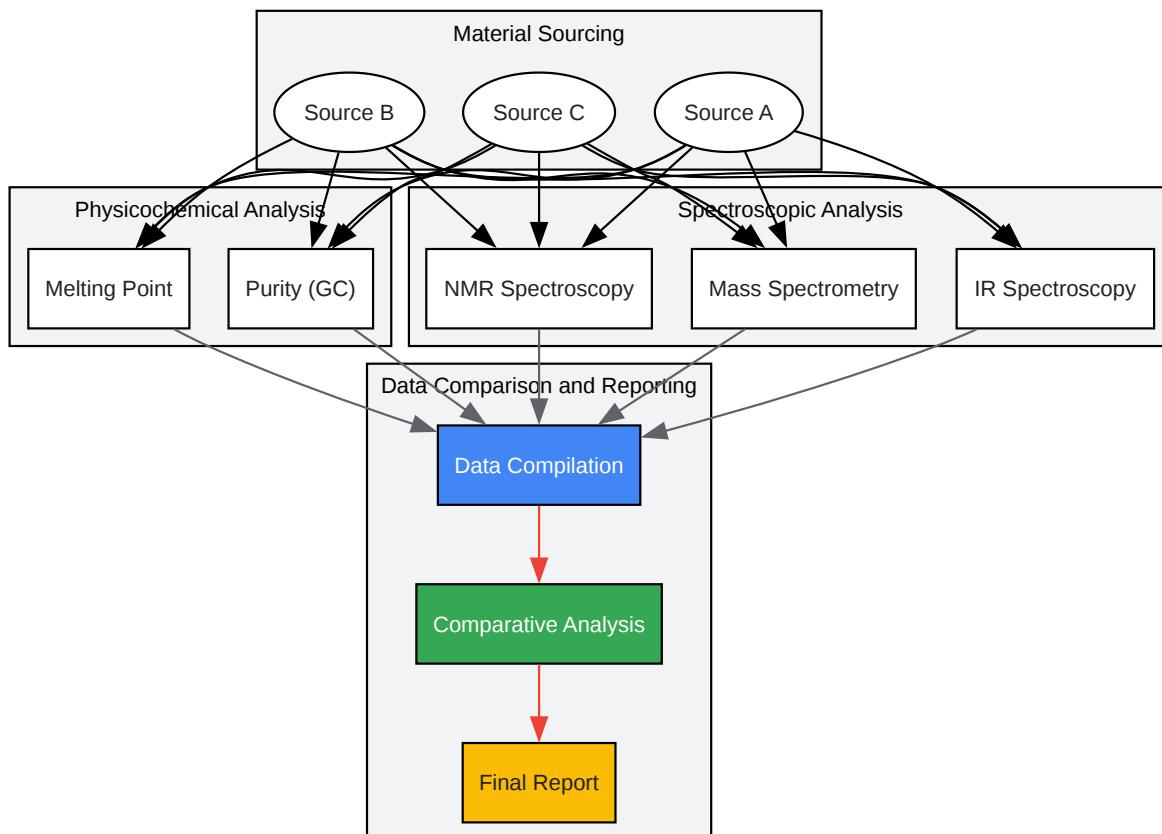
- Objective: To determine the purity of **2,4,6-Trifluorobenzonitrile**.
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injection: A split/splitless injector. The sample is dissolved in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.^[9]
- Oven Program: An initial temperature hold followed by a temperature ramp to ensure separation of the main component from any impurities. A typical program might be: 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy

- Objective: To confirm the presence of key functional groups.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.^[3] Alternatively, a solution in a suitable solvent (e.g., dichloromethane) can be analyzed in a liquid cell.^[3]
- Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the nitrile (C≡N) and aromatic C-F and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy


- Objective: To elucidate the molecular structure.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Experiments: ^1H , ^{13}C , and ^{19}F NMR spectra are acquired.
- Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of **2,4,6-Trifluorobenzonitrile**.

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and elemental composition.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurements. [9]
- Ionization: Electron Ionization (EI) or Chemical Ionization (CI) can be used. [9]
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the calculated exact mass of $\text{C}_7\text{H}_2\text{F}_3\text{N}$.

Workflow for Characterization and Comparison

The following diagram illustrates a generalized workflow for the characterization and comparison of a chemical standard from different sources.

[Click to download full resolution via product page](#)

Caption: Workflow for comparative chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]

- 3. 2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 96606-37-0 | 2,4,6-Trifluorobenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. echemi.com [echemi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [inter-laboratory comparison of 2,4,6-Trifluorobenzonitrile characterization data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012505#inter-laboratory-comparison-of-2-4-6-trifluorobenzonitrile-characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com